molecular formula C10H16N2O B183239 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol CAS No. 892591-96-7

2-[(Pyridin-2-ylmethyl)amino]butan-1-ol

Cat. No. B183239
M. Wt: 180.25 g/mol
InChI Key: FWMIVMPEGRQSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Pyridin-2-ylmethyl)amino]butan-1-ol” is an organic compound with the molecular formula C10H16N2O . It belongs to the class of organic compounds known as phenylpyridines . This compound is not intended for human or veterinary use and is usually used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-[(Pyridin-2-ylmethyl)amino]butan-1-ol” consists of a pyridine ring linked to a butan-1-ol chain through a methylene (CH2) and an amino (NH) group . The molecular weight of this compound is 180.25 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(Pyridin-2-ylmethyl)amino]butan-1-ol” are not available, it’s worth noting that 2-pyridyl derivatives have been known to be challenging nucleophiles in cross-coupling reactions .

Scientific Research Applications

  • Formation of Metal Complexes

    The compound has been used in synthesizing Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. These complexes exhibit interesting structural properties, such as distorted square-pyramidal copper(II) ion environments and potential applications in coordination chemistry (Keypour et al., 2015).

  • Zn(II) Schiff Base Complex Synthesis

    A Zn(II) Schiff base complex was synthesized using 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol, demonstrating the compound's utility in creating mononuclear complexes with potential applications in catalysis and materials science (Rezaeivala, 2017).

  • DNA Cleavage and Antimicrobial Properties

    Some complexes formed with this compound have shown DNA cleavage activity and potential antibacterial effects. This suggests its relevance in biochemical applications, including therapeutic research (Keypour et al., 2017).

  • Chemical Sensor Development

    The compound has been used to develop a ratiometric and selective fluorescent sensor for Cu(II) ions. This indicates its potential in developing chemical sensors and diagnostic tools (Xu et al., 2005).

  • Metallohydrolase Activity Mimicry

    A μ-oxo di-iron complex using a derivative of 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol was found to mimic metallohydrolase activity. This highlights its potential in enzymatic and catalytic research (Parrilha et al., 2008).

  • Synthetic Pathways and Catalysis

    The compound has been utilized in exploring synthetic pathways and as a catalyst in various chemical reactions, demonstrating its versatility in organic synthesis (Volpi et al., 2012).

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-9(8-13)12-7-10-5-3-4-6-11-10/h3-6,9,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMIVMPEGRQSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405751
Record name 2-[(pyridin-2-ylmethyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-2-ylmethyl)amino]butan-1-ol

CAS RN

892591-96-7
Record name 2-[(pyridin-2-ylmethyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[(Pyridin-2-ylmethyl)amino]butan-1-ol

Citations

For This Compound
1
Citations
A Requet - 2014 - theses.hal.science
Les travaux de recherche s'articulent autour de l'élaboration de nouveaux ligands à plateformepyridylméthylamine, de l'étude de leur activité catalytique, et de leur application …
Number of citations: 5 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.